Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate

Drug Discovery Medicinal Chemistry Chemical Biology

Researchers requiring the precise 2-(5-bromopyridin-3-yl)piperidine regioisomer for SAR studies face supply challenges-generic substitution with 3- or 4-substituted analogs compromises target binding and requires costly re-optimization. This compound delivers the exact regioisomer with Boc protection, enabling late-stage diversification without isomer separation. • Defined 3-pyridyl exit vector critical for kinase/GPCR inhibitor programs • Aryl bromide handle enables Suzuki-Miyaura, Buchwald-Hartwig couplings • Boc group allows controlled deprotection & subsequent functionalization • Purity: ≥95%; MW: 341.24 g/mol; In stock for immediate global dispatch

Molecular Formula C15H21BrN2O2
Molecular Weight 341.249
CAS No. 179119-98-3
Cat. No. B598766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate
CAS179119-98-3
Synonymstert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate
Molecular FormulaC15H21BrN2O2
Molecular Weight341.249
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C2=CC(=CN=C2)Br
InChIInChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-7-5-4-6-13(18)11-8-12(16)10-17-9-11/h8-10,13H,4-7H2,1-3H3
InChIKeyCDQBQQCNUOIRSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-(5-Bromopyridin-3-yl)piperidine-1-carboxylate: Key Identifiers & Properties


Tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate (CAS 179119-98-3) is a heterocyclic building block with the molecular formula C15H21BrN2O2 and a molecular weight of 341.24 g/mol [1]. It consists of a piperidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a 5-bromopyridin-3-yl substituent. Its computed LogP of 3.1 and topological polar surface area of 42.4 Ų suggest moderate lipophilicity and potential for blood-brain barrier permeability, making it a relevant intermediate for medicinal chemistry [1]. Commercial sources typically list purity at 95-98% [2].

Why Substituting Close Analogs Is Not Recommended


Generic substitution of this compound with close analogs like tert-butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate or tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate is scientifically unsound for two key reasons. First, the position of the bromine atom on the pyridine ring (e.g., 3-position vs. 2-position) dictates its reactivity and selectivity in cross-coupling reactions, which are central to its use as a synthetic intermediate [1]. Second, the substitution position of the pyridine ring on the piperidine scaffold (2-substituted vs. 3- or 4-substituted) critically influences the three-dimensional orientation of the final molecule, directly impacting target binding and biological activity in downstream products [2]. Changing these structural features requires full re-optimization of synthetic routes and target engagement assays.

Quantitative Differentiation Evidence


Availability of Comparative Potency Data

A direct, quantitative, head-to-head comparison of the target compound against specific named analogs could not be established from the available primary literature and authoritative databases as of the search date. No peer-reviewed articles, patents, or curated databases (e.g., ChEMBL, BindingDB) were found to contain enzyme inhibition constants (IC50, Ki), cellular potency (EC50), or binding affinity (Kd) data for tert-butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate itself, nor for any named comparator compound within a single, controlled assay system [1]. The compound appears to be sold and used by the research community primarily as a custom synthesis building block for structure-activity relationship (SAR) exploration or as a precursor to active pharmaceutical ingredients, rather than as a direct subject of biological assay . Consequently, quantitative evidence meeting the user's specified criteria for comparator-based differentiation (i.e., same assay, same conditions, quantitative data for target and comparator) is currently absent from the public domain outside of proprietary or unreported internal studies.

Drug Discovery Medicinal Chemistry Chemical Biology

Key Applications in Drug Discovery


Late-Stage Diversification via Cross-Coupling

The primary value of this compound lies in its aryl bromide handle, which enables late-stage diversification of an advanced piperidine intermediate. After Boc deprotection and further functionalization, the 5-bromopyridine moiety is primed for Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or amine substituents [1]. This is the standard workflow for generating focused libraries around a lead compound, where the core piperidine-pyridine scaffold is maintained while exploring vectors from the pyridine's 5-position.

Regioisomerically Pure Kinase/GPCR Library Synthesis

The specific 3-position attachment of the pyridine ring to the piperidine creates a distinct exit vector compared to 2- or 4-substituted regioisomers. This precise geometry is often a critical design element in kinase or GPCR inhibitor programs, where the pyridine nitrogen and bromine substitution pattern forms key interactions (e.g., hinge-binding or halogen bonding) in the target's binding pocket [2]. Procuring this specific regioisomer avoids the need for chiral or positional isomer separations, which can be costly and time-consuming at scale.

Radiolabeled and Affinity Probe Precursor Synthesis

The bromine atom provides a synthetic handle for further functionalization, but it can also be exploited for isotopic labeling. A research group requiring a ¹⁴C or tritium-labeled version of a complex piperidine-containing molecule for DMPK or receptor occupancy studies could use this compound as a late-stage precursor. The presence of the Boc protecting group allows for controlled deprotection and subsequent acylation or alkylation, making it a versatile, multi-purpose synthetic node [3].

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